C27H25BrN4O4
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Overview
Description
. This compound is characterized by its complex structure, which includes a bromobenzene moiety, a cyclohexyl group, and a triazatricyclo ring system. It has a molecular weight of 549.4158 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate include:
- N-(2-bromophenyl)-2-[N’-({4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazinecarbonyl]-2-methylacetamide
- Other triazatricyclo compounds with similar structural features
Uniqueness
The uniqueness of ethyl 6-[(2-bromobenzene)amido]-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C27H25BrN4O4 |
---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
(3S,3aS,6aR)-5'-bromo-1-(1H-indol-3-ylmethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H25BrN4O4/c28-15-7-8-20-18(11-15)27(26(35)30-20)23-22(24(33)32(25(23)34)13-16-4-3-9-36-16)21(31-27)10-14-12-29-19-6-2-1-5-17(14)19/h1-2,5-8,11-12,16,21-23,29,31H,3-4,9-10,13H2,(H,30,35)/t16?,21?,22-,23+,27+/m0/s1 |
InChI Key |
DUXMQVDGJUQIIX-GDJFUATKSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)[C@@H]3[C@H](C2=O)[C@@]4(C5=C(C=CC(=C5)Br)NC4=O)NC3CC6=CNC7=CC=CC=C76 |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC6=CNC7=CC=CC=C76 |
Origin of Product |
United States |
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